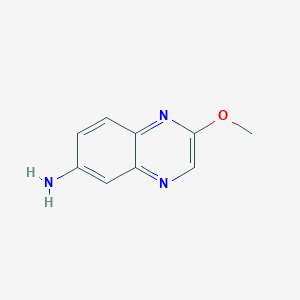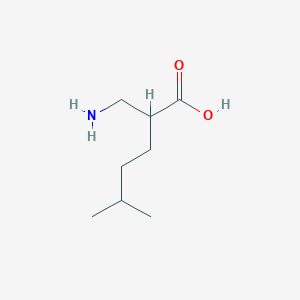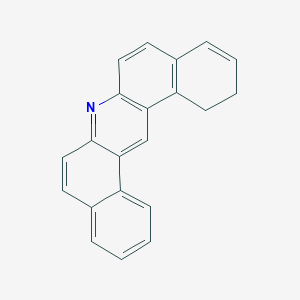
1,2-Dihydrodibenz(a,j)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydrodibenz(a,j)acridine, also known as dibenzacridine or DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical structure and potential applications in various fields. This compound is a derivative of acridine and contains two fused benzene rings, which give it its distinctive shape and properties.
作用机制
The mechanism of action of 1,2-Dihydrodibenz(a,j)acridine is primarily attributed to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By binding to the enzyme, 1,2-Dihydrodibenz(a,j)acridinene prevents the unwinding of DNA strands, leading to the formation of DNA breaks and ultimately cell death. Additionally, 1,2-Dihydrodibenz(a,j)acridinene has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
The biochemical and physiological effects of 1,2-Dihydrodibenz(a,j)acridine are primarily related to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. In vitro studies have shown that 1,2-Dihydrodibenz(a,j)acridinene exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. However, the compound has also been found to be toxic to normal cells, highlighting the need for further investigation into its selectivity and toxicity profiles.
实验室实验的优点和局限性
The advantages of using 1,2-Dihydrodibenz(a,j)acridine in lab experiments include its unique chemical structure, potent cytotoxicity against cancer cells, and potential applications in various fields. However, the compound also has some limitations, including its toxicity to normal cells, potential environmental impact, and limited availability.
未来方向
There are several future directions for research on 1,2-Dihydrodibenz(a,j)acridine, including:
1. Investigation of its selectivity and toxicity profiles in vivo and in clinical trials.
2. Development of novel synthetic methods for the production of 1,2-Dihydrodibenz(a,j)acridinene derivatives with improved properties.
3. Exploration of its potential applications in other fields, such as energy storage and catalysis.
4. Investigation of its environmental fate and impact, including its persistence in soil and water.
5. Development of targeted drug delivery systems for 1,2-Dihydrodibenz(a,j)acridinene-based anticancer agents.
Conclusion
In conclusion, 1,2-Dihydrodibenz(a,j)acridine is a unique compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Its mechanism of action is primarily attributed to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. While there are some limitations to its use, there are also several future directions for research on 1,2-Dihydrodibenz(a,j)acridinene and its derivatives. Further investigation into this compound could lead to the development of novel anticancer agents, organic semiconductors, and other innovative materials.
合成方法
The synthesis of 1,2-Dihydrodibenz(a,j)acridine has been achieved through various methods, including the Povarov reaction, the Buchwald-Hartwig coupling reaction, and the Suzuki-Miyaura coupling reaction. The Povarov reaction involves the condensation of aniline, formaldehyde, and an alkyne to form the 1,2-Dihydrodibenz(a,j)acridinene scaffold. The Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction are palladium-catalyzed cross-coupling reactions that allow for the formation of the 1,2-Dihydrodibenz(a,j)acridinene ring system.
科学研究应用
1,2-Dihydrodibenz(a,j)acridine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1,2-Dihydrodibenz(a,j)acridinene has been investigated as a potential anticancer agent due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. In materials science, 1,2-Dihydrodibenz(a,j)acridinene has been used as a building block for the synthesis of organic semiconductors and optoelectronic devices. In environmental science, 1,2-Dihydrodibenz(a,j)acridinene has been identified as a potential environmental pollutant due to its persistence in soil and water.
属性
CAS 编号 |
106589-50-8 |
|---|---|
产品名称 |
1,2-Dihydrodibenz(a,j)acridine |
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC 名称 |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |
InChI 键 |
DWBOIABARBCRSQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
规范 SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
其他 CAS 编号 |
106589-50-8 |
同义词 |
1,2-DIHYDRODIBENZ(A,J)ACRIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



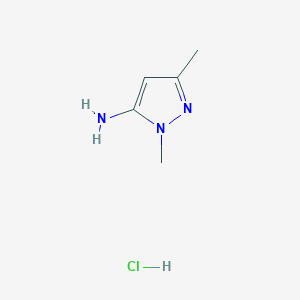
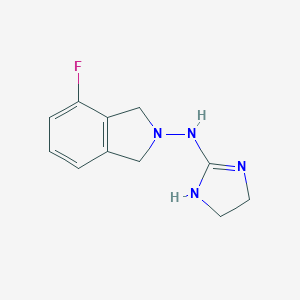

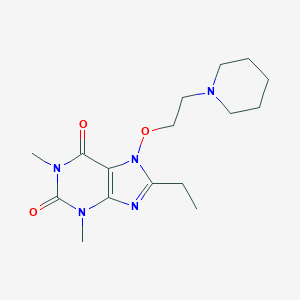
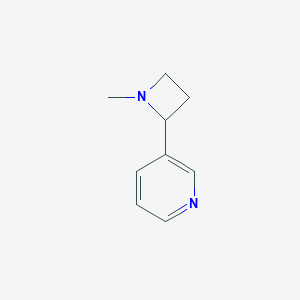
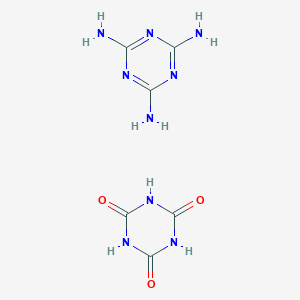
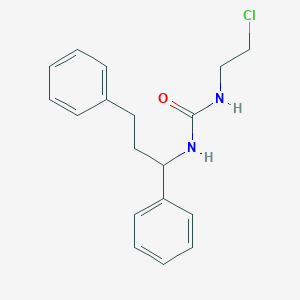

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
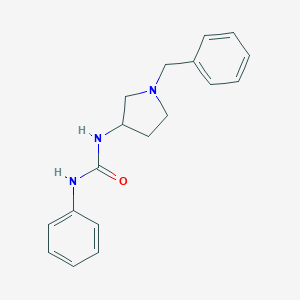
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
